(2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

mGlu5 negative allosteric modulator CNS drug discovery structure-activity relationship

(2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1352530-77-8, MF C₁₇H₁₇ClN₂O, MW 300.8) is a synthetic small molecule belonging to the 6-aryl-3-pyrrolidinylpyridine class. Compounds in this class are structurally novel negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a GPCR target pursued for CNS disorders.

Molecular Formula C17H17ClN2O
Molecular Weight 300.8 g/mol
Cat. No. B11817823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Molecular FormulaC17H17ClN2O
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)C2CCCN2C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17ClN2O/c1-12-10-14(11-19-16(12)18)15-8-5-9-20(15)17(21)13-6-3-2-4-7-13/h2-4,6-7,10-11,15H,5,8-9H2,1H3
InChIKeyJEBKXIACTOOXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone – CAS 1352530-77-8 for mGlu5 Receptor Research


(2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1352530-77-8, MF C₁₇H₁₇ClN₂O, MW 300.8) is a synthetic small molecule belonging to the 6-aryl-3-pyrrolidinylpyridine class [1]. Compounds in this class are structurally novel negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a GPCR target pursued for CNS disorders [2]. The compound is commercially available from multiple vendors at ≥97–98% purity for research use only .

Why Generic Substitution of (2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone Carries Scientific Risk


Within the 6-aryl-3-pyrrolidinylpyridine class, mGlu5 NAM potency and brain penetration are exquisitely sensitive to subtle variations in the aryl substituent and the pyrrolidine N-acyl group [1]. The published SAR demonstrates that replacing the benzoyl group or altering the 6-chloro-5-methyl substitution on the pyridine ring can shift IC₅₀ values by >10-fold and abolish CNS exposure [1]. Therefore, simply assuming functional interchangeability with unsubstituted-phenyl, heteroaryl, or alkyl amide analogs is scientifically unsound without matched comparative data.

Quantitative Differentiation Evidence for (2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone – Data Availability Assessment


Class-Level mGlu5 NAM Potency Benchmark: 6-Aryl-3-pyrrolidinylpyridine Scaffold vs. Alkyne-Based NAMs

The 6-aryl-3-pyrrolidinylpyridine scaffold was designed as a novel mGlu5 NAM chemotype lacking the alkyne or oxadiazole moieties present in earlier tool compounds (e.g., MPEP, MTEP), and the series delivered compounds with IC₅₀ values in the low nanomolar range alongside demonstrated rodent brain penetration [1]. However, the specific compound (2-(6-chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone was not individually profiled in the published study; its exact IC₅₀, brain-to-plasma ratio, and selectivity panel data remain absent from the public domain. This evidence applies at the class level only.

mGlu5 negative allosteric modulator CNS drug discovery structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Property Forecast vs. In-Class Analogs

The computed XLogP3-AA of (2-(6-chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is 3.7, with a topological polar surface area (TPSA) of 33.2 Ų and only 2 hydrogen bond acceptors [1]. These values place it within the favorable CNS drug-like space (XLogP ≤5, TPSA ≤90 Ų). Within the published 6-aryl-3-pyrrolidinylpyridine SAR, close analogs with non-benzoyl N-acyl groups or dehalogenated pyridines span a wider logP range (approximately 2.5–4.5) and higher TPSA (up to ~70 Ų) [2]. This compound's specific combination of high lipophilicity and low TPSA may favor passive brain permeability but also elevate metabolic liability risk relative to more polar analogs [2].

physicochemical properties drug-likeness CNS multiparameter optimization

Purity and Storage Differentiation vs. Uncontrolled Gray-Market Alternatives

Reputable vendors certify this compound at ≥98% purity (HPLC) and specify storage at 2–8°C sealed under dry conditions . In contrast, uncontrolled gray-market sources (some indexed on aggregator catalogs) list purity as low as 97% without providing batch-specific Certificates of Analysis or defined storage conditions . A 1% purity difference in a screening compound can translate to a ≥1% contaminant burden, which in a 10 µM assay well yields ≥100 nM of unknown impurity—sufficient to confound hit identification in sensitive biochemical or cellular assays.

compound purity storage stability reproducibility

Procurement-Relevant Application Scenarios for (2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone


mGlu5 NAM Scaffold-Hopping and CNS Lead Optimization

This compound can serve as a starting point for medicinal chemistry efforts seeking to replace alkyne- or oxadiazole-containing mGlu5 NAMs (e.g., fenobam, MPEP, MTEP) with a structurally distinct, putatively CNS-penetrant chemotype [1]. Its computed TPSA (33.2 Ų) and XLogP (3.7) are consistent with passive BBB permeability, a critical feature for in vivo proof-of-concept studies in rodent models of anxiety, fragile X syndrome, or L-DOPA-induced dyskinesia [1]. Researchers must independently verify in-house mGlu5 IC₅₀ and brain exposure before advancing.

GPCR Allosteric Modulator Chemical Probe Development

The compound's 6-chloro-5-methylpyridine motif combined with the benzoylpyrrolidine group provides twin vectors for parallel SAR exploration—modification of the aryl ketone to tune potency and selectivity, and variation of the pyridine halogen/methyl pattern to modulate metabolic stability [1]. This makes it a useful core scaffold for generating chemical probes to study mGlu5 allosteric site topology when paired with site-directed mutagenesis or radioligand displacement assays [1].

Quality-Controlled Reference Standard for Analytical Method Development

With a certified purity of ≥98% and defined cold storage specifications , this compound is suitable as a reference standard for HPLC-MS method development and validation in bioanalytical laboratories supporting CNS drug discovery programs. The unambiguous molecular formula (C₁₇H₁₇ClN₂O) and monoisotopic mass (300.1029 Da) provide a clear signature for high-resolution mass spectrometry quantitation [2].

Quote Request

Request a Quote for (2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.